molecular formula C15H17Cl2N6NaO3S B12709627 Sodium 4-((4-amino-2-(diethylamino)-6-methyl-5-pyrimidinyl)azo)-2,5-dichlorobenzenesulphonate CAS No. 84962-51-6

Sodium 4-((4-amino-2-(diethylamino)-6-methyl-5-pyrimidinyl)azo)-2,5-dichlorobenzenesulphonate

Cat. No.: B12709627
CAS No.: 84962-51-6
M. Wt: 455.3 g/mol
InChI Key: DNMMUVLDIQPAEQ-UHFFFAOYSA-M
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Description

Sodium 4-((4-amino-2-(diethylamino)-6-methyl-5-pyrimidinyl)azo)-2,5-dichlorobenzenesulphonate is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, azo linkage, and sulphonate group, making it a subject of interest in both synthetic chemistry and applied sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-((4-amino-2-(diethylamino)-6-methyl-5-pyrimidinyl)azo)-2,5-dichlorobenzenesulphonate typically involves a multi-step process. The initial step often includes the preparation of the pyrimidine derivative, which is then subjected to diazotization and subsequent azo coupling reactions. The reaction conditions usually require controlled temperatures and pH levels to ensure the stability of the intermediate compounds and the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction parameters. The process may also include purification steps such as crystallization or chromatography to achieve the desired purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-((4-amino-2-(diethylamino)-6-methyl-5-pyrimidinyl)azo)-2,5-dichlorobenzenesulphonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions often involve specific solvents and temperature controls to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed .

Scientific Research Applications

Sodium 4-((4-amino-2-(diethylamino)-6-methyl-5-pyrimidinyl)azo)-2,5-dichlorobenzenesulphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of Sodium 4-((4-amino-2-(diethylamino)-6-methyl-5-pyrimidinyl)azo)-2,5-dichlorobenzenesulphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The azo linkage and sulphonate group play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azo dyes and pyrimidine derivatives, such as:

Uniqueness

What sets Sodium 4-((4-amino-2-(diethylamino)-6-methyl-5-pyrimidinyl)azo)-2,5-dichlorobenzenesulphonate apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

84962-51-6

Molecular Formula

C15H17Cl2N6NaO3S

Molecular Weight

455.3 g/mol

IUPAC Name

sodium;4-[[4-amino-2-(diethylamino)-6-methylpyrimidin-5-yl]diazenyl]-2,5-dichlorobenzenesulfonate

InChI

InChI=1S/C15H18Cl2N6O3S.Na/c1-4-23(5-2)15-19-8(3)13(14(18)20-15)22-21-11-6-10(17)12(7-9(11)16)27(24,25)26;/h6-7H,4-5H2,1-3H3,(H2,18,19,20)(H,24,25,26);/q;+1/p-1

InChI Key

DNMMUVLDIQPAEQ-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=NC(=C(C(=N1)N)N=NC2=CC(=C(C=C2Cl)S(=O)(=O)[O-])Cl)C.[Na+]

Origin of Product

United States

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